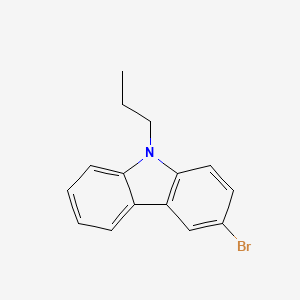

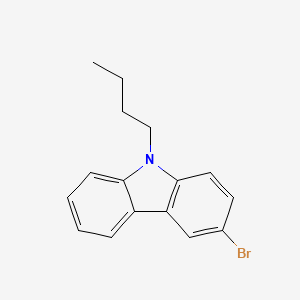

3-溴-9-丙基-9H-咔唑

描述

3-Bromo-9-propyl-9H-carbazole is a chemical compound with the formula C₁₅H₁₄BrN . It is used for research purposes . It is an isomer to 2-Bromo-9H-carbazole, with the only difference being that 9H-carbazole is mono-brominated at the 3-position .

Synthesis Analysis

The synthesis of 3-Bromo-9H-carbazole involves the use of N-bromosuccinimide in dimethylformamide, which is added dropwise to a solution of carbazole in dimethylformamide . The reaction mixture is then stirred at room temperature for 24 hours .Molecular Structure Analysis

The molecular weight of 3-Bromo-9-propyl-9H-carbazole is 288.182 g/mol . The structure of this compound includes a three-ring system containing a pyrrole ring fused on either side to a benzene ring .Chemical Reactions Analysis

3-Bromo-9H-carbazole is an aryl hydrocarbon receptor agonist . It is used as a standard for environmental testing and research . The compound is also used for the biological potency study and characterization of mono to tetra-halogenated carbazoles .Physical and Chemical Properties Analysis

3-Bromo-9-propyl-9H-carbazole has a molecular weight of 288.182 g/mol . It is stored at ambient temperature . The compound is used for research purposes only .科学研究应用

合成和表征

- 溴咔唑的研究,包括衍生物如 3-溴-9-丙基-9H-咔唑,涉及它们的制备、分离和表征。这项研究通常会检查它们的光谱数据(紫外吸收、荧光和磷光发射光谱)和不同状态下的动态特性 (庞塞、卡布雷里佐、博内西和埃拉-巴尔塞尔斯,2006 年)。

氧化产物和细菌转化

- 咔唑衍生物的研究,如 3-溴-9-丙基-9H-咔唑,包括检查其氧化产物和细菌转化。这对于了解它们的药理作用和环境影响非常重要 (瓦尔道、梅斯林、米科拉施和肖尔,2009 年)。

电致变色应用

- 对咔唑衍生物的研究还包括它们在电致变色聚合物中的应用,重点是它们的溶解性、成膜能力、热稳定性和着色效率。这在材料科学和工程学中具有重要意义 (张、刘、侯和纽,2019 年)。

潜在毒性评估

- 通过分子对接研究评估 3-溴-9-丙基-9H-咔唑等化合物的潜在毒性,特别是它们与人受体(如雄激素受体)的相互作用。这项研究对于了解这些化合物对环境和健康的影响至关重要 (阿马斯和阿波达卡,2022 年)。

发光和热学性质

- 对咔唑衍生物的研究还涵盖了它们的发光和热学性质,这对于各种技术应用非常重要。这包括研究它们的晶体结构和分子水平的相互作用 (唐、郗、孙、王、康和高,2021 年)。

生物学评估

- 咔唑衍生物因其生物学特性(如抗真菌和抗菌活性)而受到探索。这项研究对于开发新药和了解这些化合物在医学中的更广泛应用至关重要 (拉德、贝赫鲁兹、贝赫鲁兹、萨米、马德霍什努德、扎雷内扎德和扎雷内扎德,2016 年)。

作用机制

Target of Action

The primary target of 3-Bromo-9-propyl-9H-carbazole is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . The compound acts as an agonist for this receptor .

Mode of Action

3-Bromo-9-propyl-9H-carbazole interacts with its target by binding to the aryl hydrocarbon receptor. This binding can activate the receptor and initiate a series of biochemical reactions . The compound’s brominated 9H-carbazole structure is crucial for this interaction .

Result of Action

The activation of the aryl hydrocarbon receptor by 3-Bromo-9-propyl-9H-carbazole can lead to various molecular and cellular effects. The specific effects depend on the biological context and require further investigation .

安全和危害

3-Bromo-9H-carbazole may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including gloves and eye protection, should be worn when handling this compound .

未来方向

3-Bromo-9H-carbazole and its derivatives reduce the chance of being oxidized to form excimers or oligomers . This property makes it a promising compound for future research and potential applications .

Relevant Papers The paper titled “Rewritable resistive memory effect in poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] memristor” presents the synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] (PCaPMA), along with its physical, photophysical, and electrical properties . The paper reveals the promising potential of PCaPMA for application in bistable memory devices .

生化分析

Biochemical Properties

3-Bromo-9-propyl-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of biological responses to environmental toxins. 3-Bromo-9-propyl-9H-carbazole acts as an agonist of AhR, binding to the receptor and modulating its activity . This interaction can lead to changes in the expression of genes involved in detoxification processes and other cellular responses.

Cellular Effects

The effects of 3-Bromo-9-propyl-9H-carbazole on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AhR by 3-Bromo-9-propyl-9H-carbazole can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . Additionally, this compound can affect the expression of genes related to cell proliferation, apoptosis, and inflammation, thereby impacting cell function and health.

Molecular Mechanism

At the molecular level, 3-Bromo-9-propyl-9H-carbazole exerts its effects through specific binding interactions with biomolecules. The binding of 3-Bromo-9-propyl-9H-carbazole to AhR leads to the translocation of the receptor to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription . This mechanism highlights the role of 3-Bromo-9-propyl-9H-carbazole in regulating gene expression and cellular responses to environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-9-propyl-9H-carbazole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-9-propyl-9H-carbazole remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and air can lead to gradual degradation, affecting its potency and efficacy. Long-term studies in vitro and in vivo have demonstrated that 3-Bromo-9-propyl-9H-carbazole can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for chronic exposure studies .

Dosage Effects in Animal Models

The effects of 3-Bromo-9-propyl-9H-carbazole vary with different dosages in animal models. At low doses, the compound can activate AhR and induce the expression of detoxification enzymes without causing significant toxicity . At higher doses, 3-Bromo-9-propyl-9H-carbazole can lead to adverse effects, including hepatotoxicity, immunotoxicity, and disruption of endocrine function . These dose-dependent effects underscore the importance of careful dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

3-Bromo-9-propyl-9H-carbazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. Upon activation by AhR, these enzymes metabolize 3-Bromo-9-propyl-9H-carbazole into various metabolites, which can further interact with other biomolecules and influence metabolic flux . The compound’s metabolism can also affect the levels of endogenous metabolites, potentially altering cellular homeostasis and function.

Transport and Distribution

The transport and distribution of 3-Bromo-9-propyl-9H-carbazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, 3-Bromo-9-propyl-9H-carbazole can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in the liver, where it exerts its effects on detoxification pathways .

Subcellular Localization

The subcellular localization of 3-Bromo-9-propyl-9H-carbazole is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The presence of targeting signals or post-translational modifications can direct 3-Bromo-9-propyl-9H-carbazole to specific organelles, where it can interact with target biomolecules and modulate their activity. For example, the binding of 3-Bromo-9-propyl-9H-carbazole to AhR in the cytoplasm leads to its translocation to the nucleus, where it regulates gene expression .

属性

IUPAC Name |

3-bromo-9-propylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c1-2-9-17-14-6-4-3-5-12(14)13-10-11(16)7-8-15(13)17/h3-8,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUGURGUESHHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

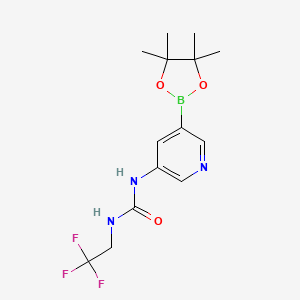

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)

![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)